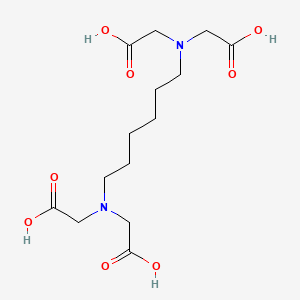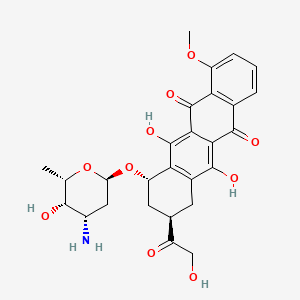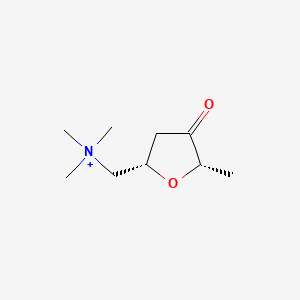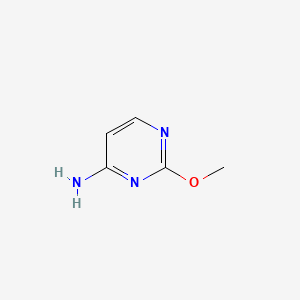
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid derivatives and their complexes with metal ions like Cr(III), Co(II), Ni(II), and Cu(II) has been extensively studied. These compounds are synthesized through reactions that highlight their ability to form stable complexes, which are characterized using various analytical techniques including elemental analysis, magnetic measurements, and spectroscopy (S. Ali, 2001).
Molecular Structure Analysis
Research has delved into the molecular structures of this compound complexes, utilizing techniques such as IR spectroscopy, X-ray diffraction analysis, and potentiometric measurements. These studies reveal detailed insights into the structural units of the compound and its complexes, elucidating how molecular structure influences its chemical behavior and affinity for metal ions (I. Polyakova et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound with various metal ions indicates its versatile chelating properties. Studies demonstrate the formation of stable metal complexes, which are crucial for understanding the ligand's chemical behavior and its potential applications in various fields, including coordination chemistry and materials science (T. Hseu et al., 1965).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, thermal stability, and magnetic properties, have been characterized. These properties are crucial for determining the compound's suitability for various applications, from industrial processes to research and development efforts (S. Ali, 2001).
Scientific Research Applications
Bimodal PET/MR Probes
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, referred to as CDTA, has been utilized in the development of bimodal Positron Emission Tomography/Magnetic Resonance (PET/MR) probes. These probes, labeled with paramagnetic 55Mn(ii) and β+-emitting 52gMn(ii), offer enhanced imaging capabilities. A notable application is the development of trimeric complexes with CDTA units, improving the longitudinal relaxivity and enabling conjugation with biomolecules for targeted imaging (Brandt et al., 2019).
Metal-Ion Complexation
CDTA has been explored for complexation with various metal ions. For instance, MnIII-porphyrin complexes involving 1,6-diaminohexane have shown de-polymerization activity toward humic acid, indicating potential applications in environmental remediation and material processing (Bharati & Yadava, 2012).
Structural and Magnetic Studies
In another study, tetranuclear [Co2Ln2] clusters were constructed using CDTA, displaying distinct structural and magnetic properties influenced by the radii of Ln3+ ions and the solvent used. This showcases the role of CDTA in the formation of materials with varied magnetic interactions, relevant in fields like material science and nanotechnology (Li et al., 2014).
Radiolabeling for Imaging
CDTA has also been applied in radiolabeling for imaging purposes. A study demonstrated the radiolabeling of CDTA with (52g/55)Mn(ii), creating stable manganese-based PET/MR probes. These probes showed high stability and inertness, underscoring their potential in medical imaging (Vanasschen et al., 2016).
Synthesis and Characterization of Chelating Agents
The synthesis and characterization of various chelating agents involving CDTA have been explored. These agents have shown potential in forming stable metal complexes, relevant for applications in catalysis and material science (Aakeröy et al., 2010).
Diamine Biosynthesis
CDTA-related compounds, like 1,6-diaminohexane, play a role in the biosynthesis of diamines, crucial for the production of polyamide plastics. This underscores the importance of CDTA derivatives in sustainable industrial processes (Wang et al., 2020).
Other Applications
CDTA has also been investigated in various other applications, ranging from luminescent metal-organic frameworks (Chakraborty & Mandal, 2017) to its role in enhancing adhesion between different polymers (Kobayashi et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid, also known as Hexamethylenediaminetetraacetic acid, is a chelating agent . Its primary targets are metal ions, particularly divalent cations such as calcium (Ca2+) and chromium (Cr2+) .
Mode of Action
The compound works by binding to these metal ions, forming a stable complex . This interaction results in the sequestration of the metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
By chelating metal ions, 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can affect various biochemical pathways. For instance, it can influence calcium signaling pathways by sequestering Ca2+ ions . This can have downstream effects on muscle contraction and other cellular processes that depend on calcium signaling .
Pharmacokinetics
Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the presence of target metal ions .
Result of Action
The molecular and cellular effects of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid’s action depend on the specific metal ions it chelates. For example, by chelating calcium ions, it can affect muscle contraction . When chelating chromium ions, it can help mobilize chromium from certain organs and blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid. For instance, the presence and concentration of target metal ions in the environment can affect its chelating activity . Additionally, factors such as pH and temperature could potentially influence its stability and activity .
properties
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVXSDNEFDTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936810 | |
| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1633-00-7 | |
| Record name | Hexamethylenediaminetetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylenediaminetetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexamethylenediaminetetraacetic Acid (HMDTA) interact with metal ions and what are the implications?
A1: HMDTA acts as a chelating agent, meaning it can bind to metal ions through multiple coordination sites. This strong interaction allows HMDTA to form stable complexes with various metal ions. [, , , ] For example, HMDTA effectively removes Uranium(VI) from aqueous solutions, including its bi- and tricarbonate forms, by forming stable complexes. [] This property makes HMDTA and its derivatives valuable in applications like removing heavy metal contamination from water.
Q2: Could you provide the structural characterization of HMDTA?
A2: HMDTA, also known as 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, has the following characteristics:
- Spectroscopic data: Infrared (IR) spectroscopy has been used to study the structure of solid neodymium hexamethylenediaminetetraacetates. [] While the specific data points are not provided in the abstracts, this highlights the use of spectroscopic techniques in characterizing HMDTA complexes.
Q3: Are there variations in the effectiveness of HMDTA as a metal chelator?
A3: Yes, the metal sorption capacity of HMDTA can be influenced by its incorporation into layered double hydroxides (LDHs). [] For instance, a study found that intercalating HMDTA into Zn,Al-hydrotalcite-like materials resulted in varying levels of uranium(VI) adsorption. [] Interestingly, the sorption capacities correlated with the stability constants of the metal complexes formed with the chelating agents in solution. [] This suggests that modifying the HMDTA structure or its surrounding environment can impact its metal binding affinity.
Q4: How does HMDTA compare to other chelating agents in terms of anticoagulant properties?
A4: Research compared HMDTA to other chelating agents like ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and ethylenediaminedipropionic acid (EDDP) for their anticoagulant properties. [] HMDTA, similar to EDDP, caused rapid blood coagulation, making it unsuitable for coagulation tests. In contrast, EGTA showed potential for hematology and coagulation tests. [] This comparison highlights the varying effects of chelating agents on biological systems, even with structural similarities.
Q5: Has HMDTA been investigated for its potential in environmental remediation?
A5: While not directly stated in the provided abstracts, the ability of HMDTA-intercalated LDHs to remove Uranium(VI) and heavy metals from aqueous solutions suggests its potential for environmental remediation. [] Further research is needed to explore the practicality and efficacy of using HMDTA-based materials for removing specific pollutants and understand their environmental impact.
Q6: Are there any known analytical methods for quantifying HMDTA?
A6: While the abstracts don't provide specific analytical methods for HMDTA quantification, they mention using spectrophotometry to study the complex formation of Cerium(III) with HMDTA. [] This indicates that spectroscopic techniques can be employed for analyzing HMDTA and its interactions with metal ions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)



